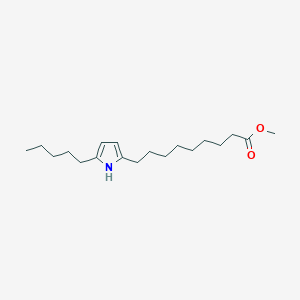
1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structure, which includes a nonanoic acid chain and a pentyl group attached to the pyrrole ring, with a methyl ester functional group.
準備方法
The synthesis of 1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the starting materials would include a suitable nonanoic acid derivative and a pentyl-substituted amine. The reaction is typically carried out in the presence of a catalyst such as iron (III) chloride under mild conditions to yield the desired pyrrole compound .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve efficient production.
化学反応の分析
1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
作用機序
The mechanism of action of 1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester: This compound has a shorter acetic acid chain and a methyl group, resulting in different chemical and biological properties.
1H-Pyrrole, 2-pentyl: Lacking the ester and nonanoic acid functionalities, this compound exhibits distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
特性
CAS番号 |
88647-08-9 |
|---|---|
分子式 |
C19H33NO2 |
分子量 |
307.5 g/mol |
IUPAC名 |
methyl 9-(5-pentyl-1H-pyrrol-2-yl)nonanoate |
InChI |
InChI=1S/C19H33NO2/c1-3-4-9-12-17-15-16-18(20-17)13-10-7-5-6-8-11-14-19(21)22-2/h15-16,20H,3-14H2,1-2H3 |
InChIキー |
VMGZODCKBAINLR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(N1)CCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


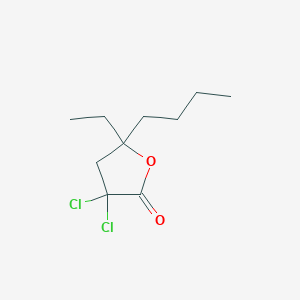
![1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone](/img/structure/B14380132.png)
![1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14380143.png)

![Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate](/img/structure/B14380156.png)
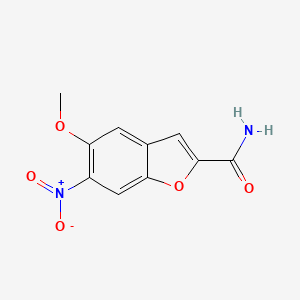

![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene](/img/structure/B14380181.png)
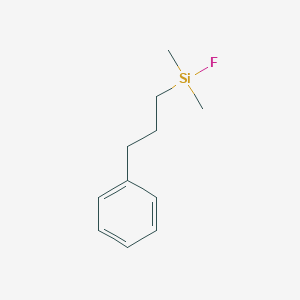

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)](/img/structure/B14380189.png)
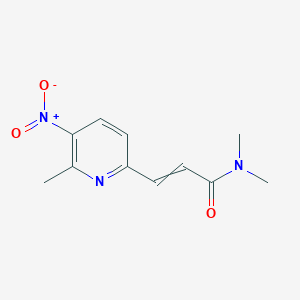
![2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14380210.png)
